molecular formula C24H21N3O4 B7717251 (E)-2-(4-methoxyphenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one

(E)-2-(4-methoxyphenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one

Cat. No. B7717251
M. Wt: 415.4 g/mol
InChI Key: AQUPZXYTIFHBSB-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-methoxyphenyl)-4-((2-morpholinoquinolin-3-yl)methylene)oxazol-5(4H)-one, commonly known as MMQO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. MMQO has shown promising results in scientific research for its potential use in treating various diseases.

Mechanism of Action

The mechanism of action of MMQO is not fully understood. However, it has been proposed that MMQO exerts its anti-cancer effects by inducing apoptosis in cancer cells. It has also been suggested that MMQO inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. MMQO has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
MMQO has shown significant biochemical and physiological effects in scientific research. It has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6. MMQO has also been found to inhibit the growth of cancer cells by inducing apoptosis. It has been shown to disrupt the cell membranes of bacteria and fungi, leading to their death.

Advantages and Limitations for Lab Experiments

MMQO has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in treating various diseases. However, there are some limitations to using MMQO in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its use. Additionally, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for MMQO research. One area of interest is its potential use in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. MMQO has also shown potential in treating bacterial and fungal infections. Future research could focus on optimizing its use in these areas. Additionally, more research is needed to determine its safety and efficacy in humans, which could lead to its development as a therapeutic agent.

Synthesis Methods

The synthesis of MMQO is a multi-step process that involves the reaction of 2-aminoquinoline with 4-methoxybenzaldehyde in the presence of acetic acid and ethanol to produce 2-(4-methoxyphenyl)quinoline. The next step involves the reaction of 2-(4-methoxyphenyl)quinoline with ethyl oxalyl chloride to produce ethyl 2-(4-methoxyphenyl)quinoline-3-carboxylate. The final step involves the reaction of ethyl 2-(4-methoxyphenyl)quinoline-3-carboxylate with morpholine and formic acid to produce MMQO.

Scientific Research Applications

MMQO has shown potential in scientific research for its use in treating various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. MMQO has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. MMQO has shown promising results in treating bacterial and fungal infections.

properties

IUPAC Name

(4E)-2-(4-methoxyphenyl)-4-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4/c1-29-19-8-6-16(7-9-19)23-26-21(24(28)31-23)15-18-14-17-4-2-3-5-20(17)25-22(18)27-10-12-30-13-11-27/h2-9,14-15H,10-13H2,1H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUPZXYTIFHBSB-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4N=C3N5CCOCC5)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC=C4N=C3N5CCOCC5)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-2-(4-Methoxyphenyl)-4-{[2-(morpholin-4-YL)quinolin-3-YL]methylidene}-4,5-dihydro-1,3-oxazol-5-one

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